molecular formula C14H18O3 B8679562 Ethyl 4-(3-methylbutanoyl)benzoate

Ethyl 4-(3-methylbutanoyl)benzoate

Cat. No.: B8679562
M. Wt: 234.29 g/mol
InChI Key: LKZQBAZZOQDVLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-methylbutanoyl)benzoate is an aromatic ester derivative characterized by a benzoate core substituted at the para position with a 3-methylbutanoyl group (a branched five-carbon acyl chain). This compound belongs to the broader class of alkyl/aryl benzoates, which are widely studied for their roles in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 4-(3-methylbutanoyl)benzoate

InChI

InChI=1S/C14H18O3/c1-4-17-14(16)12-7-5-11(6-8-12)13(15)9-10(2)3/h5-8,10H,4,9H2,1-3H3

InChI Key

LKZQBAZZOQDVLZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)CC(C)C

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares ethyl 4-(3-methylbutanoyl)benzoate with structurally related ethyl benzoate derivatives, focusing on substituent effects, synthetic pathways, and functional properties.

Substituent Diversity and Functional Roles

Ethyl benzoates with para-substituted functional groups exhibit distinct chemical and biological behaviors depending on the nature of the substituent:

Table 1: Substituent Comparison of Ethyl 4-Substituted Benzoates
Compound Name Substituent Structure Key Properties/Applications References
This compound Branched acyl group (C₅H₉O) Hypothetical use in polymer initiators or bioactive molecules -
Ethyl 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate Oxadiazole ring with CF₃ group PET tracer precursor; radiochemical yield: 2–5%
Ethyl 4-(carbamoylamino)benzoate Carbamoylamino group (NHCONH₂) Aquaporin-3/7 inhibitor candidate
Ethyl 4-(dimethylamino)benzoate Dimethylamino group (N(CH₃)₂) High reactivity in resin polymerization; superior degree of conversion
Ethyl 4-(phenethylamino)benzoate derivatives Phenethylamino with heterocycles Anticancer agents (e.g., I-6230 series)

Key Observations :

  • Electron-Withdrawing Groups (e.g., oxadiazole in ): Enhance stability under harsh conditions (e.g., radiochemical synthesis) but may reduce solubility.
  • Electron-Donating Groups (e.g., dimethylamino in ): Increase reactivity in polymerization reactions due to enhanced electron density.

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